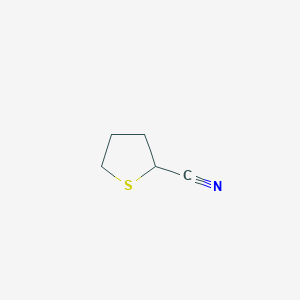

Tetrahydrothiophene-2-carbonitrile

Übersicht

Beschreibung

Tetrahydrothiophene-2-carbonitrile is a chemical compound that belongs to the class of thiophene derivatives . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of tetrahydrothiophene derivatives often involves innovative methodologies that allow for the introduction of functional groups, enhancing their reactivity and utility in further chemical transformations. For instance, the Gewald synthesis provides a pathway to thiophene derivatives, indicating the versatility of thiophene chemistry in generating structurally diverse compounds.Molecular Structure Analysis

Detailed molecular structure analysis, often employing techniques such as DFT calculations, provides insights into the electronic configuration, charge distribution, and potential reactive sites within thiophene derivatives. This information is crucial for understanding their reactivity and for designing new compounds with desired properties.Chemical Reactions Analysis

Thiophene derivatives participate in a wide range of chemical reactions, demonstrating versatile reactivity patterns . Their applications span from serving as key intermediates in organic synthesis to potential uses in material science due to their conductive properties .Physical And Chemical Properties Analysis

The physical properties of thiophene derivatives, such as their solubility, melting points, and crystalline structure, are closely related to their molecular architecture . These properties influence their processing and application in various domains, including pharmaceuticals and materials science .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tetrahydrothiophene-2-carbonitrile and its derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are a potential class of biologically active compounds .

Corrosion Inhibitors

Thiophene derivatives, including Tetrahydrothiophene-2-carbonitrile, are utilized in industrial chemistry and material science as corrosion inhibitors .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Lithium-Ion Batteries

Thiophene-2-carbonitrile is used as an electrolyte additive to improve the cycle performance of Li/LiNi 0.5 Mn 1.5 O 4 (LNMO) cells . It forms a polythiophene protective film on the electrode surface, which improves the interphase stability of the electrode/electrolyte .

Electrophilic Agents

Safety and Hazards

According to the safety data sheet, Tetrahydrothiophene-2-carbonitrile is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist, or gas, and ensure adequate ventilation .

Zukünftige Richtungen

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future directions of Tetrahydrothiophene-2-carbonitrile could be in the development of new compounds with desired properties and applications in various fields .

Wirkmechanismus

Target of Action

Tetrahydrothiophene-2-carbonitrile is a derivative of thiophene, a heterocyclic compound that has been the focus of many scientists due to its potential as a biologically active compound . Thiophene derivatives have been used in various applications, from industrial chemistry and material science as corrosion inhibitors to the advancement of organic semiconductors . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets due to their diverse biological effects . For instance, some thiophene derivatives are known to block voltage-gated sodium channels . More research is needed to elucidate the specific interactions of Tetrahydrothiophene-2-carbonitrile with its targets.

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biological effects, suggesting they may interact with multiple biochemical pathways

Result of Action

As a derivative of thiophene, it may share some of the biological effects associated with thiophene derivatives, such as anticancer, anti-inflammatory, and antimicrobial properties . .

Eigenschaften

IUPAC Name |

thiolane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c6-4-5-2-1-3-7-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHCAJNRBFUGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(SC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549188 | |

| Record name | Thiolane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydrothiophene-2-carbonitrile | |

CAS RN |

112212-94-9 | |

| Record name | Thiolane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B50525.png)